2-(4,5-Dihydrooxazol-2-yl)aniline
Overview
Description
2-(4,5-Dihydrooxazol-2-yl)aniline is a heterocyclic organic compound with the molecular formula C9H10N2O. It is characterized by the presence of an oxazoline ring fused to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydrooxazol-2-yl)aniline typically involves the cyclocondensation of 2-aminobenzonitrile with 2-aminoethanol in the presence of a catalyst. One common method employs zinc chloride as a catalyst in a refluxing solvent such as chlorobenzene . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazoline ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydrooxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazoles, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(4,5-Dihydrooxazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydrooxazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a ligand, binding to metal ions or other active sites in proteins. This binding can inhibit or modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dihydrothiazol-2-yl)aniline: Similar in structure but contains a thiazoline ring instead of an oxazoline ring.
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: Contains additional methyl groups on the oxazoline ring
Uniqueness
2-(4,5-Dihydrooxazol-2-yl)aniline is unique due to its specific combination of an oxazoline ring and an aniline moiety. This structure provides distinct reactivity and binding properties, making it valuable in various applications .
Biological Activity
Overview
2-(4,5-Dihydrooxazol-2-yl)aniline is a heterocyclic organic compound characterized by the presence of an oxazoline ring fused to an aniline moiety. Its molecular formula is CHNO, and it has gained attention due to its potential biological activities and applications in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of this compound typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminobenzonitrile with 2-aminoethanol in the presence of a catalyst, such as zinc chloride, under reflux conditions. This method can be adapted for industrial production using continuous flow reactors to enhance efficiency and yield.
Biological Activity
Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, structural analogs have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural features.
Antitumor Activity : Azolyl anilines, a class that includes this compound, have been reported to exhibit antitumor properties. Studies suggest that derivatives of these compounds can act as inhibitors of specific cancer cell lines by interfering with cellular signaling pathways.
Cardioprotective Effects : There is emerging evidence that derivatives of azolyl anilines may provide cardioprotective benefits. These effects are thought to be mediated through the modulation of adrenergic receptors, which are critical in cardiovascular health.
The biological activity of this compound can be attributed to its ability to act as a nucleophile in various biochemical reactions. It has been identified as an effective 1,5-nucleophile in cyclocondensation reactions, allowing it to form derivatives that exhibit diverse biological activities.
Target Interactions
The compound's interactions with biological targets include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Selectivity toward α1-adrenoceptors suggests possible applications in treating hypertension or other cardiovascular conditions.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Biological Activity |
---|---|---|
2-Aminobenzothiazole | Benzothiazole | Strong antimicrobial properties |
2-(5-Methylthiazol-2-yl)aniline | Thiazole | Anti-inflammatory effects |
2-(1,3-Thiazol-2-yl)aniline | Thiazole | Significant antifungal activity |
The uniqueness of this compound lies in its specific dihydrooxazole moiety, which imparts distinct chemical reactivity and potential biological properties compared to other azolyl-anilines.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development. For instance:
-
Antitumor Studies : A study demonstrated that derivatives of azolyl anilines could inhibit the growth of specific cancer cell lines through targeted receptor interactions.
- Methodology : Cell viability assays were performed using various concentrations of the compound.
- Results : Significant reduction in cell proliferation was observed at higher concentrations.
-
Cardiovascular Research : Investigations into the compound's effects on α1-adrenoceptors revealed its potential role in modulating blood pressure.
- Methodology : In vivo studies were conducted on rat models.
- Results : The compound exhibited a dose-dependent decrease in blood pressure.
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLSEUGNQNFTFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443646 | |
Record name | 2-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3416-93-1 | |
Record name | 2-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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